5-Methyl-4-octanone
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Overview
Description
5-Methyl-4-octanone is an organic compound with the molecular formula C9H18O. It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-4-octanone can be synthesized through various methods. One common synthetic route involves the oxidation of 5-methyl-4-octanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of 5-methyl-4-octanol. This process involves the use of metal catalysts, such as copper or nickel, at high temperatures to facilitate the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-octanone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of 5-methyl-4-octanol.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents (e.g., methylmagnesium bromide).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 5-Methyl-4-octanol.
Substitution: Tertiary alcohols.
Scientific Research Applications
5-Methyl-4-octanone has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Employed in studies involving the metabolism of ketones and their effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-4-octanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ketone metabolism, such as ketone dehydrogenases. These enzymes catalyze the conversion of this compound to its corresponding alcohol or carboxylic acid, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Octanone: Similar in structure but lacks the methyl group at the fifth carbon.
2-Octanone: Differentiated by the position of the carbonyl group on the second carbon.
3-Octanone: Carbonyl group located on the third carbon.
Uniqueness
5-Methyl-4-octanone is unique due to the presence of the methyl group at the fifth carbon, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and interactions with other molecules, making it distinct from other octanones .
Properties
CAS No. |
6175-51-5 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5-methyloctan-4-one |
InChI |
InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
SNBMNYYIKTXSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CCC |
Origin of Product |
United States |
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